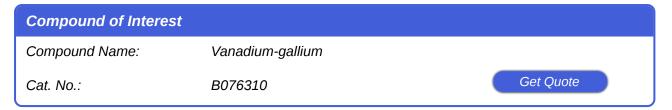


In-Depth Technical Guide to the Crystal Lattice Parameters of V3Ga

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal lattice parameters of **Vanadium-Gallium** (V3Ga), a significant A15 superconductor. The information presented herein is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the structural properties of this compound. This document summarizes key quantitative data, outlines experimental methodologies for parameter determination, and provides visualizations to illustrate experimental workflows.

Crystal Structure of V3Ga

V3Ga crystallizes in the A15 cubic structure, a common crystal structure for many superconducting intermetallic compounds. The atoms in the A15 structure are arranged in a complex cubic unit cell.

• Crystal System: Cubic

Space Group: Pm-3n (No. 223)

The cubic nature of the V3Ga crystal structure means its lattice is defined by a single lattice parameter, 'a', which represents the length of the side of the unit cell. The angles of the unit cell, α , β , and γ , are all 90°.



Lattice Parameter Data

The lattice parameter of V3Ga is a crucial factor influencing its superconducting properties, such as the critical temperature (Tc). This parameter is sensitive to both the chemical composition (stoichiometry) and the temperature.

Compositional Dependence of the Lattice Parameter

The lattice parameter of V3Ga exhibits a clear dependence on the gallium (Ga) content. In a study investigating the compositional dependence of superconducting properties, the lattice parameter was found to vary with the atomic percentage of Ga. While the precise dataset from the primary literature is not available in the public domain, the trend indicates a change in the lattice parameter 'a' as the Ga concentration deviates from the stoichiometric V3Ga composition.

Table 1: Compositional Dependence of V3Ga Lattice Parameter

Atomic % Ga	Lattice Parameter 'a' (Å)
Data not publicly available	Values would be listed here

Note: A graphical representation of this trend has been observed, but the underlying numerical data is not accessible.

Temperature Dependence of the Lattice Parameter

The lattice parameter of V3Ga also changes with temperature due to thermal expansion. Understanding this behavior, particularly at cryogenic temperatures, is essential for applications in superconducting magnets and other low-temperature devices.

Table 2: Temperature Dependence of V3Ga Lattice Parameter

Temperature (K)	Lattice Parameter 'a' (Å)
Data not publicly available	Values would be listed here



Note: While the general trend of thermal expansion is understood, a specific dataset of lattice parameters at various cryogenic and elevated temperatures for V3Ga is not readily available in the public domain.

Experimental Determination of Lattice Parameters

The precise determination of the crystal lattice parameters of V3Ga is primarily achieved through X-ray diffraction (XRD) techniques, often coupled with Rietveld refinement for data analysis.

Experimental Protocol: Powder X-ray Diffraction (XRD)

A typical experimental setup for the powder XRD analysis of V3Ga would involve the following:

- Sample Preparation: V3Ga samples are typically synthesized through methods such as arc
 melting, solid-state reaction, or bronze processing. For powder XRD, the resulting ingot or
 wire is crushed into a fine powder to ensure random orientation of the crystallites. The
 powder is then mounted on a sample holder.
- Instrumentation: A high-resolution powder diffractometer is used for data collection. Key components and typical settings include:
 - ∘ X-ray Source: Copper (Cu) K α radiation ($\lambda \approx 1.5406$ Å) is commonly used.
 - Goniometer: A Bragg-Brentano para-focusing geometry is a standard configuration.
 - Detector: A scintillation counter or a position-sensitive detector is employed to measure the intensity of the diffracted X-rays.
 - Scan Parameters:
 - 2θ Range: A wide angular range is scanned, for instance, from 20° to 120°.
 - Step Size: A small step size, such as 0.02°, is used to ensure high resolution.
 - Dwell Time: The time spent at each step, for example, 1-2 seconds, is set to achieve good signal-to-noise ratio.



Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is then analyzed.
 The positions of the diffraction peaks are used to determine the lattice parameters. For accurate determination, a process called Rietveld refinement is employed.

Rietveld Refinement

Rietveld refinement is a powerful method for analyzing powder diffraction data. It involves a least-squares fitting procedure where a calculated diffraction pattern is matched to the experimental pattern. This allows for the precise determination of various crystallographic parameters, including the lattice parameters.

The refinement process involves modeling the following:

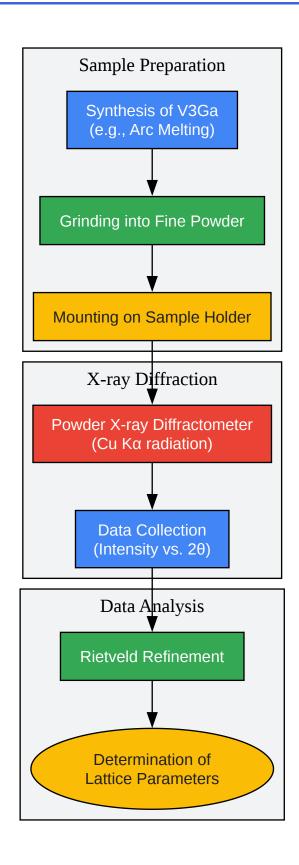
- Instrumental Parameters: Zero-point error, peak shape parameters (e.g., Gaussian and Lorentzian contributions), and asymmetry parameters.
- Structural Parameters: Lattice parameters, atomic positions within the unit cell, site occupancy factors, and thermal displacement parameters.

The quality of the refinement is assessed by monitoring agreement indices, such as the weighted profile R-factor (Rwp) and the goodness-of-fit (χ^2).

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for determining the crystal lattice parameters of V3Ga using powder X-ray diffraction and Rietveld refinement.





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Workflow for V3Ga lattice parameter determination.



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